molecular formula C5H12ClNO2 B2467701 (3-Methoxyazetidin-3-yl)methanol;hydrochloride CAS No. 2253632-08-3

(3-Methoxyazetidin-3-yl)methanol;hydrochloride

Cat. No.: B2467701
CAS No.: 2253632-08-3
M. Wt: 153.61
InChI Key: VXBLSOCUAYREKR-UHFFFAOYSA-N
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Description

(3-Methoxyazetidin-3-yl)methanol hydrochloride is a heterocyclic amine derivative featuring a four-membered azetidine ring substituted with a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group at the 3-position, with the latter forming a hydrochloride salt. This structure confers unique physicochemical properties, including enhanced solubility in polar solvents due to the ionic nature of the hydrochloride moiety. The compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, particularly in the development of bioactive molecules targeting neurological or metabolic pathways .

Key properties include:

  • Molecular formula: C₅H₁₂ClNO₂ (based on structural analysis).
  • Molecular weight: ~137.6 g/mol (calculated).
  • Boiling point: 143–149°C (reported for a structurally related compound, 3-Methoxyazetidine hydrochloride) .
  • Purity: Industrial-grade formulations typically exceed 99% purity, as noted in supplier specifications .

Properties

IUPAC Name

(3-methoxyazetidin-3-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-8-5(4-7)2-6-3-5;/h6-7H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBLSOCUAYREKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Amino Alcohols

Azetidine rings are commonly synthesized via cyclization of β-amino alcohols under Mitsunobu conditions or via mesylation followed by intramolecular nucleophilic substitution. For example, 1-benzhydryl-3-azetidinol—a precursor used in azetidine-3-amine synthesis—is prepared by cyclizing a β-amino alcohol derived from benzhydrylamine and a diol. Adapting this approach, a β-amino alcohol containing pre-installed methoxy and hydroxymethyl groups could cyclize to form the target scaffold.

Example Protocol :

  • Synthesize 3-methoxy-3-(hydroxymethyl)azetidine via cyclization of a β-amino alcohol (e.g., 2-(methoxymethyl)-2-(hydroxymethyl)-1,3-propanediamine) using diethyl azodicarboxylate (DEAD) and triphenylphosphine (Mitsunobu conditions).
  • Deprotect the nitrogen (if protected) and isolate the hydrochloride salt via HCl treatment.

Nucleophilic Ring-Opening of Epoxides

Epoxide ring-opening reactions offer a pathway to introduce two substituents on adjacent carbons. For instance, an azetidine-derived epoxide could undergo sequential nucleophilic attacks by methanol and water to install methoxy and hydroxymethyl groups. However, stereochemical control in small rings like azetidines remains challenging.

Example Protocol :

  • Prepare 3,4-epoxyazetidine via oxidation of 3-azetidinecarboxylic acid.
  • Treat with methanol in acidic conditions to open the epoxide, forming 3-methoxy-4-hydroxyazetidine.
  • Oxidize the 4-hydroxy group to a ketone, followed by reduction to hydroxymethyl.

Functionalization of Preformed Azetidine Intermediates

Methoxy Group Introduction via Nucleophilic Substitution

Azetidine derivatives with leaving groups (e.g., mesylates) at the 3-position can undergo nucleophilic substitution with methoxide ions. This method, demonstrated in the synthesis of azetidine-3-amines, is adaptable for methoxy installation.

Example Protocol :

  • Synthesize 1-benzhydrylazetidin-3-yl methanesulfonate from 1-benzhydryl-3-azetidinol and methanesulfonyl chloride.
  • React with sodium methoxide (NaOMe) in acetonitrile at 80°C to substitute the mesylate with methoxy.
  • Remove the benzhydryl group via hydrogenolysis or acidic cleavage.
  • Introduce hydroxymethyl via formylation (e.g., using paraformaldehyde) and reduction (NaBH₄).

Hydroxymethylation via Aldol Condensation

The hydroxymethyl group can be introduced via aldol condensation of an azetidine ketone with formaldehyde, followed by reduction.

Example Protocol :

  • Oxidize 3-methoxyazetidine to 3-methoxyazetidin-3-one using Dess-Martin periodinane.
  • Perform aldol condensation with formaldehyde to form 3-methoxy-3-(hydroxymethyl)azetidin-3-one.
  • Reduce the ketone to alcohol using sodium borohydride (NaBH₄).

Salt Formation and Purification

The final step involves protonation of the azetidine nitrogen with hydrochloric acid to yield the hydrochloride salt. Purification is typically achieved via recrystallization or silica gel chromatography.

Example Protocol :

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble hydrogen chloride gas through the solution until precipitation is complete.
  • Filter and wash the precipitate with cold ether to obtain (3-methoxyazetidin-3-yl)methanol hydrochloride.

Analytical Data and Characterization

Successful synthesis is confirmed via:

  • ¹H NMR : Peaks for methoxy (~δ 3.3 ppm), hydroxymethyl (-CH₂OH, δ 3.5–4.0 ppm), and azetidine protons (δ 3.0–3.5 ppm).
  • LC-MS : Molecular ion peak at m/z = 153.61 [M+H]⁺.
  • Elemental Analysis : Confirmation of C, H, N, and Cl content.

Challenges and Optimization Considerations

  • Steric Hindrance : The quaternary carbon at the 3-position complicates nucleophilic substitution; elevated temperatures and polar aprotic solvents (e.g., MeCN) improve reactivity.
  • Protection-Deprotection : Use of bulky protecting groups (e.g., benzhydryl) prevents side reactions during functionalization.
  • Regioselectivity : Sequential substitution reactions require careful control to avoid over-alkylation.

Chemical Reactions Analysis

(3-Methoxyazetidin-3-yl)methanol;hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of (3-Methoxyazetidin-3-yl)methanol;hydrochloride involves its interaction with specific molecular targets, such as GABA receptors. It acts as a receptor inverse agonist, modulating the activity of these receptors and influencing neurotransmission pathways . This modulation can lead to various physiological effects, making it a valuable compound in neuropharmacology research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (3-Methoxyazetidin-3-yl)methanol hydrochloride with analogous azetidine derivatives, emphasizing structural variations and their implications for physicochemical properties and applications.

Compound Name CAS Number Molecular Formula Substituents Similarity Score Key Differences/Applications
(3-Methoxyazetidin-3-yl)methanol hydrochloride 2253632-08-3 C₅H₁₂ClNO₂ 3-methoxy, 3-hydroxymethyl Reference Baseline compound; used in drug discovery for its balanced polarity and hydrogen-bonding capacity .
3-(Methoxymethyl)azetidine hydrochloride 942308-06-7 C₅H₁₂ClNO 3-methoxymethyl 0.86 Lacks hydroxymethyl group; increased lipophilicity may enhance blood-brain barrier penetration .
3-Methylazetidin-3-ol hydrochloride 124668-46-8 C₄H₁₀ClNO 3-methyl, 3-hydroxyl 0.71 Smaller substituents (methyl vs. methoxy) reduce steric hindrance, potentially improving synthetic versatility .
3-Methanesulfonylazetidine hydrochloride 935668-43-2 C₄H₁₀ClNO₂S 3-methanesulfonyl N/A Sulfonyl group increases electron-withdrawing effects, altering reactivity in nucleophilic substitutions .
(3-Methylazetidin-3-yl)methanol hydrochloride 1458653-12-7 C₅H₁₂ClNO 3-methyl, 3-hydroxymethyl 0.76 Methoxy replaced with methyl; reduced polarity may affect solubility in aqueous systems .
3-Ethoxyazetidine hydrochloride 535924-73-3 C₅H₁₂ClNO 3-ethoxy 0.78 Larger ethoxy group increases steric bulk, potentially limiting binding to compact enzyme active sites .

Key Observations:

Substituent Effects on Polarity :

  • Methoxy and hydroxymethyl groups in the target compound enhance hydrophilicity compared to methyl or methanesulfonyl derivatives, making it more suitable for aqueous-phase reactions .
  • Replacement of methoxy with ethoxy (as in 3-Ethoxyazetidine hydrochloride) introduces steric bulk, which may reduce metabolic stability in vivo .

Pharmacological Implications: Compounds with hydroxymethyl groups (e.g., (3-Methoxyazetidin-3-yl)methanol hydrochloride) exhibit higher hydrogen-bonding capacity, a critical feature for interactions with biological targets like G-protein-coupled receptors . Sulfonyl-containing analogs (e.g., 3-Methanesulfonylazetidine hydrochloride) are more reactive in electrophilic substitutions, favoring their use in covalent inhibitor design .

Industrial Applications :

  • High-purity (>99%) formulations of the target compound are commercially available for large-scale pharmaceutical synthesis, whereas analogs like 3-Methylazetidin-3-ol hydrochloride are less commonly supplied .

Biological Activity

(3-Methoxyazetidin-3-yl)methanol;hydrochloride, with the chemical formula C5H12ClNO2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound involves its interaction with GABA receptors . It acts as an inverse agonist at these receptors, which are crucial for modulating neurotransmission in the central nervous system. By influencing GABAergic signaling, this compound may have implications for treating various neurological disorders.

Biological Activities

The biological activities attributed to this compound include:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit antimicrobial properties. The specific interactions and effectiveness against various pathogens remain an area for further exploration.
  • Antioxidant Properties : While not extensively studied, related compounds in the azetidine class have shown antioxidant effects, suggesting potential applications in combating oxidative stress-related disorders .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
GABA Receptor ModulationActs as an inverse agonist, influencing neurotransmission pathways
AntimicrobialPotential effectiveness against certain pathogens
AntioxidantRelated compounds show promising antioxidant activity

Case Study: GABAergic Modulation

A study investigating the effects of various azetidine derivatives on GABA receptor activity demonstrated that this compound significantly altered receptor responses. This modulation could lead to therapeutic applications in conditions such as anxiety and epilepsy, where GABAergic dysfunction is prevalent.

Synthesis and Derivative Development

The synthesis of this compound typically involves the reaction of azetidine derivatives with methanol under acidic conditions. This process can yield various derivatives that may exhibit enhanced biological properties. For instance, modifications to the methanol group can lead to different pharmacological profiles, making it a versatile scaffold for drug development .

Table 2: Comparison with Other Azetidine Derivatives

Compound NameKey FeaturesBiological Activity
3-Hydroxyazetidine hydrochlorideUsed in fluoroquinolone synthesisAntimicrobial
3,3-Difluoroazetidine hydrochlorideDistinct chemical propertiesPotential anticancer effects

These comparisons highlight the unique properties of this compound while situating it within a broader context of azetidine chemistry.

Q & A

Basic Synthesis Methods and Optimization Strategies

Q: What are the standard synthetic routes for (3-methoxyazetidin-3-yl)methanol hydrochloride, and how can reaction conditions be optimized? A: Synthesis typically involves functionalization of the azetidine ring. A common approach is the nucleophilic substitution of a pre-formed 3-methoxyazetidine derivative with a methanol group, followed by hydrochloride salt formation . Key steps include:

  • Methoxy group introduction : Alkylation or protection/deprotection strategies (e.g., using methyl iodide in basic conditions) .
  • Hydrochloride salt formation : Treatment with HCl in polar solvents like methanol or ethanol .
    Optimization involves:
  • Temperature control : 0–5°C for sensitive intermediates to avoid ring-opening .
  • Solvent selection : Methanol enhances solubility of intermediates; dichloromethane aids in extraction .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may improve reaction rates .
Synthesis Parameter Typical Conditions Impact on Yield
Temperature0–25°CHigher yields at lower temps
SolventMethanol/Water mixImproves salt precipitation
Reaction Time12–24 hoursLonger times favor completion

Advanced Reactivity and Stereochemical Considerations

Q: How does the stereochemistry of the azetidine ring influence reactivity and downstream applications? A: The 3-methoxy group introduces steric hindrance, affecting nucleophilic attack positions. For example:

  • Ring-opening reactions : Preferentially occur at the less hindered C2 position in acidic conditions .
  • Biological interactions : The (R)-enantiomer may show higher binding affinity to specific enzymes due to spatial compatibility .
    Methodological considerations:
  • Chiral resolution : Use chiral HPLC columns (e.g., Chiralpak IA) to separate enantiomers .
  • Computational modeling : DFT calculations predict stability of stereoisomers and reaction pathways .

Physicochemical Characterization Techniques

Q: What analytical methods are recommended for confirming purity and structure? A: A multi-technique approach is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms methoxy (-OCH₃) and azetidine ring protons (δ 3.5–4.0 ppm) .
  • HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm assess purity (>98%) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 178.1) validates molecular weight .
Property Value Method
Molecular Weight178.63 g/molESI-MS
Melting Point215–220°C (decomposes)DSC
Solubility>50 mg/mL in waterUSP dissolution test

Applications in Medicinal Chemistry

Q: How is this compound utilized as a building block in drug discovery? A: Its rigid azetidine core and polar groups make it valuable for:

  • Kinase inhibitors : Serves as a scaffold for ATP-binding pocket targeting .
  • CNS drugs : Enhances blood-brain barrier penetration due to small size and hydrophilicity .
    Methodological insights:
  • Structure-activity relationship (SAR) : Modifications at the methanol group improve metabolic stability .
  • In vitro assays : Test cytotoxicity via MTT assays (IC₅₀ values reported in µM ranges) .

Handling and Safety Considerations

Q: What precautions are necessary for safe laboratory handling? A: Key safety protocols include:

  • Ventilation : Use fume hoods due to potential HCl vapor release during salt formation .
  • Protective equipment : Nitrile gloves and goggles to prevent skin/eye contact .
  • First aid : Immediate rinsing with water for skin exposure; seek medical help if ingested .

Computational Modeling for Reaction Mechanism Elucidation

Q: How can computational tools aid in understanding reaction pathways? A:

  • DFT calculations : Predict transition states for ring-opening reactions (e.g., activation energies ~25 kcal/mol) .
  • Molecular docking : Simulate interactions with biological targets (e.g., serotonin receptors) .
    Software recommendations: Gaussian 16 for DFT; AutoDock Vina for docking .

Addressing Data Discrepancies in Literature

Q: How should researchers resolve contradictions in reported solubility or reactivity data? A: Common sources of discrepancies include:

  • Salt form variability : Hydrate vs. anhydrate forms affect solubility .
  • Impurity profiles : Residual solvents (e.g., methanol) may alter reactivity .
    Mitigation strategies:
  • Reproducibility checks : Replicate synthesis using cited conditions .
  • Advanced analytics : Use LC-MS to identify impurities .

Stability Under Various Storage Conditions

Q: What are the optimal storage conditions to prevent degradation? A:

  • Temperature : Store at -20°C in airtight containers to avoid hygroscopic degradation .
  • Light exposure : Amber vials prevent photodegradation of the azetidine ring .
    Stability >95% purity retained after 12 months under recommended conditions .

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